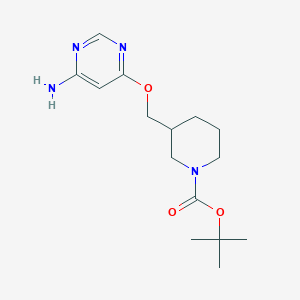

tert-Butyl 3-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

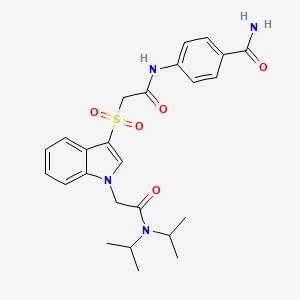

Tert-butyl 3-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate, also known as Boc-APip, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of piperidine and pyrimidine, two common chemical structures that have been extensively studied in various fields of research. Boc-APip is a highly versatile molecule that can be used in a wide range of applications, including drug discovery, biochemistry, and molecular biology. In

Scientific Research Applications

Synthesis Methods

Tert-butyl 3-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate is a crucial intermediate in the synthesis of various biologically active compounds. For instance, it has been synthesized from commercially available starting materials through steps such as nucleophilic substitution, oxidation, halogenation, and elimination reactions. The total yield for such synthetic procedures can reach up to 71.4%, showcasing the efficiency of the method (Zhang et al., 2018). Similarly, other studies have developed practical and efficient synthesis methods for derivatives of this compound, achieving high yields and enantiomeric purity (Jona et al., 2009).

Structural Insights

X-ray studies have provided structural insights into derivatives of tert-butyl piperidine-1-carboxylate. For example, the molecular structure and crystal orientation of certain derivatives have been revealed, highlighting the importance of the isobutyl side chain and the cis configuration of substituent groups (Didierjean et al., 2004). This structural information is crucial for understanding the compound's interactions and stability in various conditions.

Applications in Drug Development

Intermediate for Anticancer Drugs

Compounds containing tert-butyl piperidine-1-carboxylate structure have been reported in many small molecule anticancer drugs. These compounds, due to their structural diversity and properties, are used in developing and optimizing antitumor inhibitors. The ongoing research emphasizes the need for new drugs that can overcome resistance problems and reach clinical trials (Zhang et al., 2018).

Development of Nociceptin Antagonists

Efficient and practical asymmetric synthesis methods have been developed for tert-butyl piperidine-1-carboxylate derivatives, which serve as intermediates for nociceptin antagonists. These compounds are significant in the field of pain management and drug development due to their biological activity (Jona et al., 2009).

properties

IUPAC Name |

tert-butyl 3-[(6-aminopyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3/c1-15(2,3)22-14(20)19-6-4-5-11(8-19)9-21-13-7-12(16)17-10-18-13/h7,10-11H,4-6,8-9H2,1-3H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEBXGOZUYKBRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=NC(=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499573.png)

![Cyclohexyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2499574.png)

![N-(5-(1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2499576.png)

![5-chloro-N-[3-(2-methylpropoxy)propyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2499583.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2499584.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenylmethoxyacetamide](/img/structure/B2499585.png)

![(2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid](/img/structure/B2499592.png)